Sulfenosine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
123002-38-0 |
|---|---|
Molekularformel |
C10H14N6O4S |
Molekulargewicht |
314.32 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(2-amino-6-aminosulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4S/c11-10-14-7-4(8(15-10)21-12)13-2-16(7)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1,12H2,(H2,11,14,15)/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
WAWUMWFWTUMWJT-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2SN)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N |
Synonyme |
2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide sulfenosine |
Herkunft des Produkts |
United States |
Synthetic Methodologies for Sulfenosine and Analogous Compounds
Established Synthetic Pathways to Sulfenosine and its Core Structure
The primary and most established synthetic route to this compound (2-amino-9-β-D-ribofuranosylpurine-6-sulfenamide) begins with a readily available thiopurine nucleoside. core.ac.uk The core of this methodology is the direct amination of a thiol group at the C6 position of the purine (B94841) ring.
Specifically, the synthesis starts from 6-thioguanosine (B559654). nih.gov Treatment of 6-thioguanosine with an aqueous chloramine (B81541) solution results in the formation of the corresponding 6-sulfenamide, yielding this compound. core.ac.uknih.gov This reaction provides a direct and efficient pathway to the core structure of this compound. A similar reaction can be performed on 6-mercaptopurine (B1684380) ribonucleoside to produce its corresponding 6-sulfenamide derivative. nih.gov
Table 1: Synthesis of this compound and a Related Sulfenamide (B3320178)
| Starting Material | Reagent | Product | Reference(s) |
|---|---|---|---|
| 6-Thioguanosine | Chloramine | This compound (2-amino-9-β-D-ribofuranosylpurine-6-sulfenamide) | core.ac.uknih.gov |
Strategies for the Synthesis of this compound Derivatives and Congeners
Building upon the core this compound structure, various strategies have been developed to synthesize derivatives and congeners, primarily through modification of the sulfur-containing functional group and the purine ring itself.
The sulfenamide group of this compound is susceptible to oxidation, allowing for the synthesis of related compounds with sulfur in higher oxidation states. Controlled oxidation provides a direct route to the corresponding sulfinamides (sulfoxides) and sulfonamides (sulfones). nih.gov
The choice of oxidant and stoichiometry is critical for selective synthesis. nih.gov
Sulfinamide Formation : Treatment of this compound with one molar equivalent of an oxidizing agent like 3-chloroperoxybenzoic acid (MCPBA) selectively oxidizes the sulfenamide to a sulfinamide, yielding (R,S)-2-amino-9-β-D-ribofuranosylpurine-6-sulfinamide, also known as sulfinosine (B54395). nih.govnih.gov This reaction produces a racemic mixture of R and S diastereomers at the sulfur atom, which can be separated by techniques such as HPLC. nih.gov
Sulfonamide Formation : Using an excess of MCPBA (e.g., 4 molar equivalents) leads to further oxidation of the sulfur center to the sulfonamide, resulting in the formation of 2-amino-9-β-D-ribofuranosylpurine-6-sulfonamide, or sulfonosine (B53865). nih.gov
This stepwise oxidation strategy has been applied to various purine-6-sulfenamides, including those derived from 6-thioguanine (B1684491) and 5'-deoxy-6-thioguanosine, to create a library of related sulfinamides and sulfonamides. nih.gov Other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), have also been noted for converting sulfenamides to sulfonamides in different heterocyclic systems. researchgate.net
Table 2: Oxidation Products of Purine-6-sulfenamides
| Starting Sulfenamide | Oxidizing Conditions | Product | Reference(s) |
|---|---|---|---|
| This compound | 1 molar equiv. MCPBA | Sulfinosine ((R,S)-sulfinamide) | nih.gov |
| This compound | Excess (4 molar equiv.) MCPBA | Sulfonosine (sulfonamide) | nih.gov |
| 2-amino-9H-purine-6-sulfenamide | 1 molar equiv. MCPBA | (R,S)-2-amino-9H-purine-6-sulfinamide | nih.gov |
The synthesis of this compound congeners has been achieved through regioselective modifications, particularly N-alkylation of the purine ring system. Direct alkylation of purine bases is a well-documented approach for creating nucleoside analogues. mdpi.com
One key strategy involves the sodium hydride (NaH)-mediated alkylation of a precursor like 2-amino-6-chloropurine (B14584) with various alkyl bromides. nih.gov This reaction typically yields the N9-alkylated isomer as the major product over the N7 isomer. nih.govmdpi.com The resulting N9-alkyl-6-chloropurines can then be converted to their 6-thio derivatives by treatment with thiourea. nih.gov Following this, the established amination and oxidation sequence can be applied to produce a series of N9-alkylated sulfenamides and sulfinamides, which are congeners of this compound and sulfinosine. nih.gov Such methods allow for systematic variation of the substituent at the N9 position to explore structure-activity relationships. nih.gov General methods for the N-alkylation of sulfonamides using alcohols as alkylating agents have also been developed, often employing manganese or ruthenium catalysts. organic-chemistry.org
The diversification of compounds related to this compound extends to modifying the core heterocyclic scaffold. Methodologies developed for purines and their isosteres, such as imidazopyridines, are relevant to this field.
Purine Scaffold Derivatization: The purine ring system is a versatile scaffold for chemical modification. researchgate.net High-throughput synthesis techniques using solid-phase chemistry have been developed for the efficient derivatization of the purine nucleoside scaffold. acs.org In this approach, a 2',3'-acetal linkage can be used to attach the nucleoside to a solid support, allowing for various chemical transformations before the final product is cleaved under mild conditions. acs.org Metal-mediated coupling reactions have significantly broadened the scope of accessible arylpurine derivatives. researchgate.net For instance, Ullmann coupling has been employed as a key step in synthesizing derivatized 9-deazapurine scaffolds. acs.org
Imidazopyridine Scaffold Derivatization: Imidazopyridines are considered purine isosteres and serve as important scaffolds in medicinal chemistry. researchgate.netnih.gov The synthesis of imidazopyridine nucleoside analogues, structurally related to this compound, has been explored to expand on the chemical diversity of purine-like compounds. nih.gov A common synthetic route involves the glycosylation of a pre-functionalized imidazo[4,5-b]pyridine base. nih.govnih.gov The imidazopyridine core itself can be constructed through various means, including catalyst-free cyclization methods and transition-metal-catalyzed reactions, which allow for subsequent functionalization. plos.orgbeilstein-journals.org These strategies provide a platform for creating novel heterocyclic nucleosides that are structurally analogous to the purine-based this compound family. nih.gov
Advanced Synthetic Techniques and Approaches Relevant to this compound Chemistry
Modern synthetic organic chemistry offers advanced techniques that could be applied to the synthesis of this compound and its analogues, potentially providing milder reaction conditions and novel pathways for derivatization.
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling unique chemical transformations under mild conditions. In the context of nucleoside chemistry, photoinitiated reactions have been used to create complex analogues. For example, a photocatalytic, radical-mediated hydrothiolation reaction has been successfully used to prepare C2'-branched arabinonucleosides, demonstrating a method for C-S bond formation in a nucleoside context. nih.gov
Furthermore, visible-light-mediated organophotoredox catalysis provides a transition-metal-free method for the N-alkylation of various nitrogen-containing heterocycles, including purines and sulfonamides, using carboxylic acid-derived redox-active esters. acs.org This approach is applicable for installing secondary and tertiary alkyl groups. acs.org Research has also shown that nucleosides and nucleotides can be formed in a one-pot reaction from simple precursors like formamide (B127407) using a mineral photocatalyst such as cerium phosphate, which highlights the potential of photocatalysis in the fundamental synthesis of these biomolecules. nih.gov These light-assisted methodologies represent advanced strategies that could be adapted for the synthesis and functionalization of this compound and its derivatives. nih.govacs.org
Electrochemical Synthesis Methodologies
Electrochemical synthesis offers a modern and environmentally conscious approach to forming S-N bonds, providing a valuable alternative to traditional methods that often require metal catalysts or chemical oxidants. sioc-journal.cn These electrochemical strategies are characterized by their operational simplicity and the use of readily available starting materials. sioc-journal.cn
A prominent electrochemical method involves the direct oxidative coupling of thiols (or thiophenols) and amines. sioc-journal.cnnih.gov In this process, electricity drives the transformation, eliminating the need for sacrificial reagents and forming hydrogen as the only benign byproduct. nih.gov The reaction can be carried out in a simple undivided cell, often using graphite (B72142) or platinum electrodes. sioc-journal.cnsioc-journal.cn The general mechanism is believed to start with the anodic oxidation of a thiol to form a disulfide intermediate. Concurrently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to generate the desired sulfenamide. nih.govrsc.org Further oxidation of the sulfenamide can lead to sulfinamides and subsequently sulfonamides, making control of the reaction conditions crucial for isolating the sulfenamide product. nih.govrsc.org
The scope of these electrochemical reactions is broad, accommodating a variety of substituted aryl thiols and amines. sioc-journal.cnsioc-journal.cn To enhance efficiency and selectivity, particularly for electron-deficient amines, mediator-assisted electrosynthesis has been developed. sioc-journal.cn An efficient protocol utilizes potassium iodide (KI) as a mediator in an undivided cell. sioc-journal.cn This method has proven effective for synthesizing N-acyl/sulfonyl sulfenamides, achieving high yields through a process that is believed to involve a free radical pathway. sioc-journal.cn The choice of solvent and electrolyte can significantly influence the reaction's success. For instance, in the catalyst-free synthesis of S-heteroaryl sulfenamides, acetonitrile (B52724) (MeCN) was found to be a suitable solvent with tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄N·BF₄) as the preferred electrolyte. rsc.org
The following table summarizes the optimization of reaction conditions for the KI-mediated electrochemical synthesis of N-acyl/sulfonyl sulfenamides. sioc-journal.cn
Table 1: Optimization of KI-Mediated Electrosynthesis of a Model Sulfenamide
| Entry | Variation from Standard Conditions | Yield (%) |
|---|---|---|
| 1 | None (KI, 18-crown-6, Pt(+)/Ni(-) electrodes, CH₂Cl₂) | 98 |
| 2 | KBr instead of KI | 90 |
| 3 | KCl instead of KI | 13 |
| 4 | NaBr instead of KI | 87 |
| 5 | NaI instead of KI | 88 |
| 6 | TBAI instead of KI | 48 |
| 7 | No mediator (Bu₄NBF₄ only) | Not Detected |
| 8 | 15-Crown-5 instead of 18-crown-6 | 50 |
| 9 | MeCN instead of CH₂Cl₂ | 69 |
Data sourced from a study on the electrochemical synthesis of N-acyl/sulfonylsulfenamides using a potassium iodide mediator. sioc-journal.cn
Stereoselective Synthesis for Chiral Sulfenamide Derivatives
The synthesis of chiral sulfinyl compounds, including sulfenamides with a stereogenic sulfur center, is of significant interest due to their application as chiral auxiliaries, ligands, and pharmacophores. nih.govnih.govacs.org Stereoselective synthesis aims to produce these molecules in an enantiomerically pure or enriched form. nih.govnih.gov Key strategies involve the asymmetric oxidation of prochiral sulfenyl compounds or the conversion of one sulfinyl derivative into another. nih.govacs.org
One of the most direct methods for creating chiral sulfinamides is the enantioselective oxidation of the corresponding sulfenamides. nih.gov A notable advancement in this area is the use of hydrogen peroxide (H₂O₂) as the oxidant, mediated by a chiral catalyst. nih.gov Researchers have successfully employed a binaphthyl-based phosphoric acid derivative as a catalyst for this transformation. nih.gov This method effectively prevents overoxidation to the sulfonamide, a common side reaction. nih.gov The reaction, typically performed at low temperatures (e.g., 0 °C) in a solvent like dichloromethane, has demonstrated high yields (65-96%) and excellent enantioselectivity, with enantiomeric excess (ee) values often ranging from 90% to 99%. nih.gov The proposed mechanism suggests that the chiral phosphoric acid catalyst activates both the sulfenamide and hydrogen peroxide through hydrogen bonding, thereby controlling the stereochemical outcome of the oxidation. nih.gov
Another well-established approach to chiral sulfinyl compounds relies on the use of chiral auxiliaries. acs.org This diastereoselective strategy involves reacting a prochiral sulfinyl precursor with a readily available, enantiopure alcohol to form diastereomeric sulfinates. nih.govacs.org These diastereomers can then be separated by physical methods like crystallization. acs.org Commonly used chiral alcohols include menthol (B31143) and sugar-derived auxiliaries like diacetone-d-glucose. nih.govacs.org The Andersen method, a classic example, utilizes the crystallization of (1R,2S,5R,Sₛ)-(-)-menthyl p-toluenesulfinate. acs.org Once separated, these optically pure sulfinates serve as versatile intermediates that can be converted into a variety of other chiral sulfinyl derivatives, including sulfinamides, through nucleophilic substitution at the sulfur center. nih.govacs.org
The following table presents findings from the enantioselective oxidation of various sulfenamides to their corresponding chiral sulfinamides using a chiral phosphoric acid catalyst. nih.gov
Table 2: Enantioselective Oxidation of Sulfenamides
| Sulfenamide Substrate (Ar-S-NR¹R²) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Ar = Phenyl, NR¹R² = Phthalimide | 92 | 90 |
| Ar = 4-Methylphenyl, NR¹R² = Phthalimide | 96 | 91 |
| Ar = 4-Methoxyphenyl, NR¹R² = Phthalimide | 95 | 92 |
| Ar = 4-Chlorophenyl, NR¹R² = Phthalimide | 80 | 90 |
| Ar = 2-Naphthyl, NR¹R² = Phthalimide | 91 | 95 |
Data derived from research on the enantioselective oxidation of sulfenamides catalyzed by a chiral phosphoric acid derivative. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of Sulfenosine and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, are employed to identify the characteristic functional groups present in Sulfenosine and its derivatives.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that correspond to particular functional groups. This technique is valuable for confirming the presence of key structural components in this compound, such as N-H, O-H, C-N, C=N, and S-N bonds. thermofisher.com
In the analysis of related sulfonamide compounds, characteristic absorption bands are observed for N-H stretching, S=O stretching (in oxidized derivatives like sulfinosine (B54395) and sulfonosine), and S-N stretching. researchgate.netnih.gov For instance, in various sulfonamide derivatives, the sulfonamide N-H NMR signal has been noted, and the S-N stretching vibration has been identified around 931 cm⁻¹. researchgate.net For imidazo[4,5-b]pyridine derivatives, which share a core structure with purines, IR spectra show characteristic bands for aromatic rings and ether linkages (C-O str) around 1180 cm⁻¹. nih.gov
Table 4: Representative FT-IR Absorption Bands for Functional Groups in Related Sulfonamide Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretch | 3150 - 3300 |
| O-H (Alcohol) | Stretch (Broad) | 3200 - 3600 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=N, C=C (Aromatic Ring) | Stretch | 1450 - 1650 |
| C-O (Ether/Alcohol) | Stretch | 1000 - 1300 |
| S-N (Sulfenamide) | Stretch | ~900 - 940 |
| This table presents typical frequency ranges for the indicated functional groups based on data from analogous structures. acs.orgresearchgate.netnih.gov |
Mass Spectrometry Techniques for Molecular Confirmation and Purity
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and its derivatives, assess their purity, and elucidate their structure through fragmentation analysis. nih.gov Techniques such as electrospray ionization (ESI) provide soft ionization, allowing for the detection of the intact molecular ion, typically as a protonated species [M+H]⁺. acdlabs.com High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, which allows for the calculation of the elemental formula. acs.org
The fragmentation pattern of a molecule in the mass spectrometer is reproducible and provides valuable information about its chemical structure. acdlabs.com For amines, alpha-cleavage next to the nitrogen atom is a common fragmentation pathway. libretexts.org The analysis of purine (B94841) derivatives by GC/MS and other mass spectrometry techniques is a standard method for their characterization. researchgate.net In the study of sulfated steroids, LC-MS/MS is a common method for analysis. nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly useful for analyzing the purity of synthesized compounds and identifying any potential byproducts or degradation products. researchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a cornerstone for the analysis of volatile and semi-volatile compounds. nih.gov However, due to the inherent polarity and low volatility of nucleosides like this compound, direct analysis by GC-MS is not feasible. chromforum.orgmcmaster.ca The presence of multiple polar functional groups, such as hydroxyl and amino groups, necessitates a chemical derivatization step to increase volatility and thermal stability. nih.govresearchgate.net
Derivatization: Silylation is the most common derivatization technique for nucleosides prior to GC-MS analysis. mcmaster.caresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are used to replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity of the molecule, making it amenable to GC analysis.
The derivatization reaction for this compound would proceed as follows, targeting the hydroxyl groups on the ribose sugar moiety and any active hydrogens on the nucleobase.
Analysis and Expected Findings: The derivatized this compound is introduced into the GC, where it is vaporized and separated from other components on a capillary column. The retention time is a characteristic property used for identification. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is reproducible and serves as a "fingerprint" for the molecule, allowing for structural confirmation. nih.govscirp.org For a TMS-derivatized this compound, characteristic fragments would arise from the cleavage of the glycosidic bond and losses of TMS groups.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. measurlabs.comacs.org Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, which allows for the unambiguous determination of a compound's elemental formula. mdpi.comthermofisher.com This is particularly crucial for confirming the identity of a novel compound like this compound.
Methodology: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically coupled with high-resolution mass analyzers like Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers. nih.gov These "soft" ionization techniques are ideal for polar, non-volatile molecules like this compound as they minimize fragmentation and predominantly produce the protonated molecule [M+H]⁺ or other adducts. mcmaster.ca
Expected Data: For this compound, with a chemical formula of C₁₀H₁₃N₅O₆S, the theoretical exact mass of the neutral molecule can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (C=12.00000, H=1.00783, N=14.00307, O=15.99491, S=31.97207). usp.br An HRMS experiment would aim to measure the m/z of the protonated molecule [M+H]⁺. The experimentally determined mass is then compared to the theoretical value. A mass accuracy within a few parts per million (ppm) provides high confidence in the assigned elemental formula.
Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃N₅O₆S |
| Theoretical Exact Mass | 347.05865 u |
| Ionization Mode | ESI+ |
| Expected Ion | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 348.06648 u |
| Expected Experimental m/z | 348.0665 ± 0.0017 (within 5 ppm) |
Chromatographic Methods for Compound Purity and Separation
Chromatographic techniques are essential for the separation of this compound from reaction byproducts, starting materials, and other impurities, as well as for assessing the final purity of the compound. acs.org
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, simple, and versatile separation technique used for monitoring reaction progress, identifying compounds, and determining purity. sigmaaldrich.com For the analysis of nucleosides and their derivatives, silica (B1680970) gel or modified silica plates are commonly used as the stationary phase. chromforum.orgresearchgate.net
Methodology: A small amount of the sample is spotted onto a TLC plate, which is then placed in a sealed chamber containing a shallow layer of a solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. The separation is visualized under UV light (for UV-active compounds) or by staining. nih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.
Solvent Systems for Nucleoside Separation: The polarity of the mobile phase is critical for achieving good separation of nucleosides. Often, a mixture of a relatively nonpolar organic solvent with a more polar solvent, and sometimes an acid or base modifier, is required. acs.org
Table 2: Exemplary TLC Solvent Systems for Modified Nucleosides
| Stationary Phase | Mobile Phase Composition (v/v/v) | Application |
| Silica Gel GF₂₅₄ | Chloroform : Methanol : Acetic Acid (80:15:5) | General separation of nucleoside analogs |
| Silica Gel GF₂₅₄ | Ethyl Acetate : Isopropanol : Water (7:2:1) | Separation of polar nucleosides |
| PEI-Cellulose | Isobutyric acid : Ammonia : Water (50:1:29) | Two-dimensional separation of nucleotides |
Note: The optimal solvent system for this compound would be determined empirically to achieve a target Rf value of approximately 0.3-0.5 for optimal resolution.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique that provides the mass percentages of the elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur) in a compound. acs.org This data is used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule. sigmaaldrich.com When combined with the molecular weight determined by mass spectrometry, the molecular formula can be definitively established. measurlabs.com
Procedure: A precisely weighed sample of pure this compound is subjected to high-temperature combustion in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors. From these quantities, the mass percentages of C, H, N, and S in the original sample are calculated. The percentage of oxygen is typically determined by difference.
Hypothetical Elemental Analysis Data for this compound (C₁₀H₁₃N₅O₆S):
Table 3: Elemental Analysis Data for this compound
| Element | Theoretical Mass % | Experimental Mass % (Typical) |
| Carbon (C) | 34.58% | 34.61% |
| Hydrogen (H) | 3.77% | 3.75% |
| Nitrogen (N) | 20.16% | 20.12% |
| Sulfur (S) | 9.23% | 9.20% |
| Oxygen (O) | 27.64% | 27.70% (by difference) |
The experimental values are expected to be within ±0.4% of the theoretical values to be considered a good match.
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. scirp.org It provides unambiguous information on bond lengths, bond angles, and stereochemistry, making it the gold standard for structural elucidation of complex molecules like this compound. nih.govacs.org
Methodology: The first and often most challenging step is to grow a high-quality single crystal of the compound. This involves dissolving the purified this compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques like vapor diffusion. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer. The crystal is then bombarded with a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector.
Data Analysis and Structural Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. This map is then interpreted to build a model of the molecular structure. The model is refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement. The final refined structure provides atomic coordinates with high precision. For sulfur-containing nucleosides, the presence of the heavier sulfur atom can be advantageous for phasing the diffraction data. nih.gov
The resulting structural data for this compound would include:
Confirmation of the covalent connectivity.
The conformation of the ribose sugar ring (e.g., C2'-endo or C3'-endo). oup.com
The orientation of the nucleobase relative to the sugar (syn or anti). oup.com
Detailed geometry of the sulfenamide (B3320178) group and its spatial relationship to the rest of the molecule.
Computational and Theoretical Investigations of Sulfenosine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular electronic structures and the prediction of chemical properties. researchgate.net These methods solve quantum mechanical equations to describe the distribution of electrons within a molecule, which in turn governs its stability, geometry, and reactivity. nih.govnih.gov For molecules within pharmaceutical research, these calculations can provide initial assessments of a compound's potential. researchgate.net
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. guidetopharmacology.org It is one of the most versatile and widely applied quantum theories in drug modeling research. researchgate.net DFT calculations are used to determine detailed electronic properties, which can inform how a compound like Sulfenosine might preferentially bind to a biological target. researchgate.net The theory's applications are broad, ranging from elucidating molecular interaction mechanisms to predicting reactive sites and guiding the design of new molecules. nih.govnih.gov By calculating the electronic properties of isolated drug molecules, DFT provides insights into chemical reactivity and stability that are unattainable through simpler molecular mechanics methods. researchgate.net
The accuracy of DFT and other quantum chemical calculations is highly dependent on the chosen level of theory (the functional) and the basis set. epa.govameripharmaspecialty.com The functional approximates the exchange-correlation energy, a key component of the total electronic energy. guidetopharmacology.org Common functionals are categorized into tiers, such as Generalized Gradient Approximations (GGA), meta-GGAs, and hybrid functionals, which mix DFT with Hartree-Fock (HF) theory. nih.gov
In studies of related purine (B94841) and sulfonamide derivatives, a variety of methods have been employed to balance computational cost and accuracy. epa.gov The selection of these components is critical for obtaining reliable results that correlate well with experimental data.
| Component | Examples Found in Relevant Studies | Description |
|---|---|---|
| Functionals (Level of Theory) | B3LYP, M062X, HF | These are methods used to approximate the exchange-correlation energy. B3LYP is a popular hybrid functional, while M062X is known for its good performance across a range of chemical problems. Hartree-Fock (HF) is a more fundamental ab initio method often used as a baseline. epa.gov |
| Basis Sets | 3-21g, 6-31g, SDD | A basis set is a set of mathematical functions used to build the molecular orbitals. The examples range from smaller, less computationally demanding sets (3-21g) to more flexible ones (6-31g) and those including pseudopotentials for heavier atoms (SDD - Stuttgart/Dresden). epa.gov |
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. sketchfab.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. sketchfab.comflybase.org The analysis of these orbitals is crucial for understanding a molecule's behavior in chemical reactions.
The energy of the HOMO is associated with the molecule's electron-donating ability; a higher HOMO energy value suggests a greater tendency to donate electrons. epa.gov Conversely, the energy of the LUMO relates to its electron-accepting ability. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. flybase.orgciteab.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. citeab.com This analysis allows researchers to predict the most probable sites for electrophilic and nucleophilic attacks on a molecule like this compound.
Molecular Docking and Receptor Modeling for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. guidetopharmacology.orgwikipedia.org This method is a cornerstone of structure-based drug design, helping to elucidate how a ligand like this compound might interact with a specific biological target at the atomic level. guidetopharmacology.orgmims.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them to identify the most favorable binding mode. wikipedia.org
The primary goal of protein-ligand interaction analysis is to understand the forces that stabilize the complex. mims.com After a docking simulation, the resulting poses are analyzed to identify key non-covalent interactions. These interactions are crucial for the specificity and strength of the binding. mims.com
Common interactions analyzed include:
Hydrogen Bonds: Formed between hydrogen bond donors (like -NH or -OH groups) and acceptors (like oxygen or nitrogen atoms). These are highly directional and critical for molecular recognition.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, driven by the displacement of water molecules.
Van der Waals Forces: Weak, short-range attractions between all atoms.
Electrostatic Interactions: Attractions or repulsions between charged or polar groups. mims.com
Computational studies on related molecules have used programs like Discovery Studio and Maestro (from Schrödinger) to model these interactions with protein targets such as the Epidermal Growth Factor Receptor (EGFR). epa.gov Such analyses identify specific amino acid residues in the binding pocket that are critical for anchoring the ligand. epa.gov
A key output of a molecular docking simulation is a quantitative prediction of the binding affinity, often referred to as a docking score. epa.govguidetopharmacology.org This score is calculated by a mathematical function, known as a scoring function, which estimates the free energy of binding (ΔG_bind) for a given ligand pose. The scores are typically expressed in units of energy, such as kilocalories per mole (kcal/mol), with more negative values indicating a stronger predicted binding affinity. epa.gov
| Parameter | Description | Example from Related Studies |
|---|---|---|
| Docking Software | Programs used to perform the docking simulation. | Discovery Studio, Maestro (Schrödinger), Glide. epa.gov |
| Scoring Function | An algorithm within the docking software that estimates binding free energy. | Each program has its own proprietary or user-selectable scoring functions designed to rank ligand poses. |
| Binding Score | A numerical value (e.g., in kcal/mol) representing the predicted binding affinity. | Scores for purine derivatives against the EGFR target have been reported in the range of -5.93 to -7.52 kcal/mol. epa.gov |
| Refinement Methods | More computationally intensive methods to refine binding energy predictions. | Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is often used to re-score docking poses for improved accuracy. epa.gov |
While scoring functions are essential for rapidly screening large numbers of compounds, they are approximations. guidetopharmacology.org Therefore, the results are often used to rank potential candidates and prioritize them for further experimental testing rather than as absolute measures of affinity.
Application of Ligand Docking Software Platforms in Research (e.g., Maestro, PyRx)
Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes of this compound and its derivatives to their biological targets.
Software platforms like Maestro (Schrödinger) and PyRx are widely used in this field. researchgate.netyoutube.comtau.edu.ngsourceforge.io PyRx, a virtual screening tool, utilizes AutoDock Vina for its docking calculations and is often used for screening large libraries of compounds against a specific target. tau.edu.ngsourceforge.io Maestro offers a comprehensive suite of tools for drug discovery, including ligand docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. researchgate.netd-nb.info
In the context of this compound-related research, these platforms are used to:
Predict the binding affinity and pose of this compound analogs within the active site of a target protein. d-nb.infonih.gov
Identify key amino acid residues involved in the interaction, providing a basis for understanding the mechanism of action. d-nb.info
Guide the design of new analogs with improved potency and selectivity. nih.govnih.gov
For instance, docking studies on imidazopyridine derivatives, which are structurally related to the purine core of this compound, have been performed using the Glide docking tool within the Maestro interface to predict their binding modes with the DprE1 enzyme, a target in tuberculosis research. d-nb.info Similarly, PyRx has been employed in numerous studies to dock small molecules with protein targets, demonstrating its utility in virtual screening and identifying potential lead compounds. tau.edu.ngnih.gov
Computational Mechanistic Investigations of Reaction Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound and related sulfur-containing compounds, these investigations can provide a detailed understanding of their formation, reactivity, and metabolic pathways.
Density Functional Theory (DFT) is a common method used for these studies. For example, DFT calculations have been employed to investigate the mechanistic details of sulfinylation reactions, which are relevant to the synthesis and chemistry of this compound-related molecules. nih.gov These studies can calculate the energy profiles of reaction pathways, identify transition states, and determine the feasibility of proposed mechanisms. nih.gov
A study on sulfonylpyridinium salts as sulfinyl group transfer reagents utilized computational mechanistic investigations at the M06-2X/6-311+G** level of theory to explore the reaction pathway. nih.gov The calculations supported a nucleophilic chain substitution mechanism, providing insights that were consistent with experimental observations. nih.gov
Quantitative and Qualitative Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. tandfonline.comnih.gov
Qualitative SAR: This involves observing general trends in how structural modifications affect activity. For example, early studies on this compound and its oxidized analogs, sulfinosine (B54395) and sulfonosine (B53865), revealed that the oxidation state of the sulfur atom dramatically influences biological activity. nih.gov The conversion of the sulfenamide (B3320178) in this compound to a sulfonamide in sulfonosine resulted in a compound with remarkable activity against experimental leukemia that was resistant to this compound. nih.gov This highlights a critical qualitative SAR insight.
Quantitative SAR (QSAR): QSAR models use statistical methods to correlate physicochemical properties of compounds with their biological activities. These models can be used to predict the activity of novel compounds. While specific QSAR models solely focused on this compound are not extensively detailed in the provided context, the principles are widely applied to related compound classes. For instance, 3D-QSAR studies have been conducted on purine derivatives to analyze their cytotoxic activities. researchgate.net These models help in understanding the spatial arrangement of functional groups that are crucial for activity.
Molecular modeling studies have been used to rationalize the observed SAR for various purine derivatives. researchgate.net
In Silico Approaches for Drug Discovery and Rational Design of this compound Analogs
In silico methods encompass a range of computational techniques used in drug discovery to identify and optimize new drug candidates. researchgate.netnih.gov These approaches are integral to the rational design of this compound analogs with improved therapeutic properties. nih.govspringer.com
The process often involves a combination of the techniques mentioned above:
Target Identification and Validation: Computational tools can help identify potential biological targets for this compound and its analogs.
Virtual Screening: Large compound libraries can be computationally screened against a target protein to identify potential hits. This is often done using ligand docking software like PyRx. tau.edu.ngnih.gov
Lead Optimization: Once a lead compound like this compound is identified, in silico methods are used to design analogs with enhanced properties. This includes modifying the structure to improve binding affinity, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov
SAR-Guided Design: Insights from SAR and QSAR studies are used to make targeted modifications to the this compound scaffold. For example, knowing the importance of the sulfur oxidation state, researchers can rationally design analogs with different sulfur-containing functional groups. nih.gov
Homology Modeling: When the 3D structure of a target protein is unknown, it can often be predicted using homology modeling, which builds a model based on the known structure of a related protein. This model can then be used for docking studies to guide the design of new inhibitors. nih.gov
The development of novel analogs of sulfasalazine (B1682708), another sulfur-containing compound, for inhibiting the system xc- antiporter provides a relevant example of this process. nih.gov This study involved homology modeling of the target protein, SAR studies of synthesized derivatives, and molecular docking to guide the design of new compounds with potential therapeutic applications. nih.gov
Molecular and Cellular Mechanisms of Action of Sulfenosine
Antimetabolite Action and Interference with Nucleoside Metabolism
As an antimetabolite, Sulfenosine's structure mimics that of natural purine (B94841) nucleosides, allowing it to interfere with the synthesis and function of nucleic acids. rsc.org This interference is a cornerstone of its mechanism of action.
Interactions with DNA/RNA Polymerases and Analog Incorporation into Nucleic Acids
Purine nucleoside analogs, once inside the cell, undergo phosphorylation to their active triphosphate forms. core.ac.uk These triphosphorylated analogs can then compete with their endogenous counterparts, such as ATP and GTP, for the active sites of DNA and RNA polymerases. core.ac.uk The incorporation of these analogs into growing DNA or RNA chains is a critical step in their cytotoxic activity. core.ac.uk
The phosphorylated derivative of this compound has been noted to be incorporated into DNA. core.ac.uk While direct studies detailing the specific interactions of this compound with DNA and RNA polymerases are not extensively available, the behavior of related purine analogs provides a strong indication of its mechanism. The incorporation of such analogs can lead to chain termination or the introduction of mismatches, which in turn can trigger DNA damage responses and lead to cell death. core.ac.uk The efficiency of incorporation is dependent on the affinity of the polymerases for the analog triphosphate. core.ac.uk
Inhibition of De Novo Nucleic Acid Synthesis Pathways
A key feature of many antimetabolites, including purine analogs, is their ability to disrupt the de novo synthesis of nucleic acids. core.ac.uk This pathway is responsible for the synthesis of purine and pyrimidine (B1678525) nucleotides from simpler precursor molecules and is particularly active in rapidly dividing cells. prolekare.cz
Thiopurines, a class of compounds to which this compound is related, are known to interfere with de novo purine synthesis, leading to a state of "purine starvation". core.ac.uk This is often achieved by inhibiting key enzymes in the purine biosynthesis pathway. For instance, some purine analogs are known to inhibit inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the synthesis of guanosine (B1672433) nucleotides. core.ac.ukresearchgate.net By depleting the intracellular pool of essential nucleotides, these agents effectively halt DNA replication and RNA synthesis, thereby inhibiting cell proliferation. core.ac.uk
Modulation of Cellular Proliferation and Cell Cycle Progression
By interfering with nucleic acid metabolism, this compound significantly impacts cellular proliferation and the orderly progression of the cell cycle.
Induction of S-phase Blockage
Nucleoside analogs commonly induce a blockage in the S phase of the cell cycle. core.ac.uk This is a direct consequence of the inhibition of DNA synthesis, either through the depletion of deoxynucleotide precursors or the incorporation of the analog into the DNA chain, which stalls the replication fork. rsc.orgcore.ac.uk While a metabolized form of this compound is suggested to arrest the cell cycle in the S and/or G2/M phase, specific and detailed studies focusing solely on this compound-induced S-phase blockage are limited. core.ac.uk
Specific Cell Cycle Arrest at G0/G1 and G2/M Phases
Research on Sulfinosine (B54395), a closely related analog, has provided more specific insights into cell cycle arrest. Studies have shown that Sulfinosine can block cell cycle progression at the G2/M stage. ns.ac.rs One study on human non-small cell lung carcinoma (NSCLC) and small cell lung carcinoma (SCLC) cells demonstrated that Sulfinosine caused an arrest in the G2/M phase, which was confirmed by flow-cytometric analysis. ns.ac.rs The metabolized form of this compound is also implicated in causing a G2/M phase arrest. core.ac.uk There is currently no direct evidence to suggest that this compound induces a specific arrest at the G0/G1 phases of the cell cycle when acting alone.
Induction of Programmed Cell Death Pathways
The culmination of the molecular insults caused by this compound is the induction of programmed cell death, or apoptosis. This process is a regulated and orderly mechanism of cell removal. wikipedia.org
The induction of apoptosis by this compound's analog, Sulfinosine, has been demonstrated in cancer cells. ns.ac.rs This was evidenced by the characteristic "DNA laddering" pattern observed upon analysis, a hallmark of apoptosis. ns.ac.rs Further confirmation came from the detection of free nucleosomes and the enzymatic labeling of fragmented DNA. ns.ac.rs
The proposed mechanism for the anticancer action of Sulfinosine involves the depletion of the intracellular antioxidant glutathione (B108866). plos.org This depletion can lead to the downregulation of anti-apoptotic proteins like Bcl-2, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are key executioner enzymes in the apoptotic cascade. plos.org It has been suggested that this induction of cell death can occur in a p53-independent manner. plos.org The metabolized form of this compound is also recognized to induce apoptosis. core.ac.uk
Table of Research Findings on Sulfinosine (this compound Analog)
| Cell Line(s) | Finding | Reference |
| Human non-small cell lung carcinoma (NSCLC), Small cell lung carcinoma (SCLC) | Caused a dose-dependent inhibition of cell growth and proliferation. | ns.ac.rs |
| Human non-small cell lung carcinoma (NSCLC), Small cell lung carcinoma (SCLC) | Induced G2/M phase cell cycle arrest. | ns.ac.rs |
| Human non-small cell lung carcinoma (NSCLC), Small cell lung carcinoma (SCLC) | Caused DNA laddering, a hallmark of apoptosis. | ns.ac.rs |
| Multi-drug resistant cancer cell lines | Depletes intracellular glutathione (GSH). | plos.org |
| Multi-drug resistant cancer cell lines | Induces caspase-dependent apoptotic cell death. | researchgate.net |
Mechanisms of Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic compounds. For sulfonamide derivatives, particularly those with anti-inflammatory and anti-neoplastic properties like sulfasalazine (B1682708), the apoptotic pathway is often initiated through mitochondrial-dependent mechanisms. nih.govnih.gov
One of the primary events is the translocation of the pro-apoptotic protein Bax to the mitochondria. nih.gov This leads to a collapse of the mitochondrial transmembrane potential (ΔΨm) and increases the permeability of the outer mitochondrial membrane. nih.govnih.gov Consequently, key apoptogenic factors are released from the mitochondrial intermembrane space into the cytoplasm. nih.gov
Among these factors is cytochrome c, which, in the cytoplasm, complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3. mdpi.com Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, which culminates in the morphological and biochemical hallmarks of apoptosis. nih.gov
Interestingly, studies on sulfasalazine have shown that apoptosis can also proceed in a caspase-independent manner. nih.govnih.gov In this pathway, the collapse of the mitochondrial potential leads to the release and nuclear translocation of Apoptosis-Inducing Factor (AIF). nih.govnih.gov AIF is a mitochondrial flavoprotein that, upon release, moves to the nucleus and induces large-scale DNA fragmentation and chromatin condensation, leading to cell death without the involvement of caspases. nih.gov This entire process, including the loss of mitochondrial membrane potential and AIF redistribution, can be prevented by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov
Table 1: Key Events in Sulfonamide-Induced Apoptosis
| Step | Mechanism | Key Molecules Involved | Reference |
|---|---|---|---|
| Initiation | Mitochondrial accumulation of pro-apoptotic proteins | Bax | nih.gov |
| Mitochondrial Disruption | Collapse of mitochondrial transmembrane potential (ΔΨm) | - | nih.gov |
| Caspase-Dependent Pathway | Release of cytochrome c and formation of apoptosome | Cytochrome c, Apaf-1, Caspase-9, Caspase-3 | nih.govmdpi.com |
| Caspase-Independent Pathway | Mitochondrio-nuclear translocation of AIF | Apoptosis-Inducing Factor (AIF) | nih.govnih.gov |
| Execution | Cleavage of cellular substrates or large-scale DNA fragmentation | PARP, ICAD/DFF-45, DNA | nih.gov |
| Regulation | Inhibition of apoptosis | Bcl-2 | nih.gov |
Role in Modulation of Redox-Sensitive Pathways
Sulfur-containing compounds can play a significant role in the modulation of redox-sensitive cellular pathways. Oxidative stress, characterized by an imbalance in reactive oxygen species (ROS), leads to the modification of proteins, lipids, and nucleic acids, impacting cellular function. A key post-translational modification under oxidative stress is the formation of sulfenic acid on reactive cysteine residues within proteins. nih.govresearchgate.net
This modification can alter a protein's function, stability, and localization. nih.gov For instance, in the cardiovascular system, the voltage-gated potassium channel Kv1.5 is regulated by redox-sensitive sulfenic acid modification. nih.govresearchgate.net Increased oxidant exposure elevates the level of sulfenic acid on a specific cysteine residue, which reduces the channel's surface expression by promoting its internalization and diverting it from recycling pathways towards degradation. nih.gov This provides a direct molecular link between oxidative stress and the regulation of critical cellular components. nih.govresearchgate.net
Polyphenolic compounds are known to modulate redox-sensitive transcription factors like NF-κB, STAT3, AP-1, and Nrf2, which are central to the systemic inflammatory response. nih.gov Given that sulfonamide derivatives often possess an aromatic structure, they may similarly influence these pathways, helping to mitigate the effects of systemic inflammation driven by oxidative and nitrosative stress. nih.gov
Cellular Pathway Analysis and Gene Expression Profiling
The interaction of sulfonamide derivatives with cellular machinery can lead to significant changes in gene expression and the modulation of entire signaling pathways. For example, sulindac (B1681787) sulfone, a metabolite of the NSAID sulindac, has been shown to induce apoptosis in colon cancer cells through a mechanism independent of cyclooxygenase (COX) inhibition. researchgate.net
This effect is mediated by the induction of the enzyme spermidine/spermine N1-acetyltransferase (SSAT). researchgate.net The induction of SSAT leads to the acetylation and subsequent export of intracellular polyamines. A reduction in the intracellular polyamine pool is associated with an increase in apoptosis. This induction of the SSAT gene by sulindac sulfone involves the activation of the transcription factor PPAR-γ, which then binds to a specific response element in the SSAT gene promoter. researchgate.net This demonstrates how a sulfonamide-related compound can exert its effects through the specific transcriptional regulation of a key enzyme in a critical cellular pathway, ultimately leading to an anti-neoplastic outcome. researchgate.net
Investigation of Gene Expression Changes (e.g., through DNA Arrays, Transcriptomics)
Due to the lack of data, no information can be provided on how this compound may alter gene expression. Methodologies such as DNA microarrays and transcriptomics (RNA-sequencing) are commonly used to assess changes in the expression levels of thousands of genes simultaneously following treatment with a compound. thermofisher.comgenome.gov This type of analysis can reveal the cellular pathways and biological processes that are modulated by the compound. elifesciences.org However, no such studies have been published for a compound named "this compound."
Proteomics Approaches to Identify Protein Targets and Perturbations
Similarly, there is no available research on the proteomic effects of "this compound." Proteomics studies are crucial for identifying the direct protein targets of a compound and understanding the subsequent changes in the proteome, which is the entire set of proteins expressed by a cell. wikipedia.org Techniques such as mass spectrometry-based proteomics can identify and quantify proteins, their modifications, and their interactions, providing insights into a compound's mechanism of action at the protein level. inotiv.comnih.gov In the absence of any studies on "this compound," no data on its protein targets or the perturbations it may cause can be presented.
Table of Compounds
As no article could be generated, a table of compounds is not applicable.
In Vitro Biological Activity and Preclinical Efficacy Studies
Assessment of Cell Growth Inhibition and Proliferation
Sulfenosine has been shown to inhibit cancer cell growth in a dose-dependent manner. nih.govnih.govnih.gov Laboratory studies using various assays, such as BrdU incorporation and Sulforhodamine B (SRB) tests, have confirmed that increasing concentrations of this compound lead to a significant inhibition of cell proliferation and a decrease in cell viability. nih.govnih.gov This inhibitory effect has been observed in multiple cancer cell lines, including those known for multidrug resistance, indicating a broad spectrum of antiproliferative activity. nih.govresearchgate.net The biological effects of this compound are attributed to its ability to modulate cell growth, cell death, and the molecules that regulate the cell cycle. nih.gov
Susceptibility Studies in Various Cancer Cell Lines
The efficacy of this compound has been evaluated against a range of cancer cell lines, demonstrating significant cytotoxic and antiproliferative effects in leukemia, neuroblastoma, and non-small cell lung carcinoma models.
Activity in Leukemia Cell Lines (e.g., L1210 Leukemia)
While direct studies on this compound's activity in L1210 leukemia cells are limited, research on structurally related 7-deazapurine and 3-deazapurine nucleoside analogs has been conducted in mice inoculated with L1210 cells. nih.gov In these studies, certain analogs, developed based on the structure of this compound, were found to reduce the body burden of viable L1210 cells by 16-77%, although they did not produce a biologically significant increase in lifespan under the specific experimental conditions. nih.gov This suggests that the foundational structure of this compound has relevance in targeting leukemia cells, though further direct investigation is required.
Studies in Neuroblastoma Cell Lines (e.g., SK-N-SH)
In the human neuroblastoma cell line SK-N-SH, this compound has demonstrated significant, dose-dependent inhibition of cell proliferation and viability at micromolar concentrations. nih.gov Studies show that this compound exerts its cytotoxic effects on neuroblastoma cells by causing an accumulation of cells in the G2/M phase of the cell cycle, which subsequently leads to cell death via apoptosis. nih.govresearchgate.net Treatment with this compound alone was effective, and its antineoplastic activity was further enhanced when used in combination with other agents. nih.govresearchgate.net
Efficacy in Non-Small Cell Lung Carcinoma (NSCLC) Cell Models
This compound has shown considerable efficacy in non-small cell lung carcinoma (NSCLC) cell lines, including the drug-sensitive NCI-H460 line and its multidrug-resistant counterpart, NCI-H460/R. nih.govresearchgate.netresearchgate.net It exerts a dose-dependent inhibitory effect on the growth of both sensitive and resistant NSCLC cells. nih.govresearchgate.net
Research indicates that this compound can overcome multidrug resistance in NSCLC cells. nih.gov It has been shown to alter the expression of genes associated with MDR, such as mdr1, gst-pi, and topo IIα. nih.govnih.gov The inhibitory concentrations (IC50) for this compound in NSCLC cells were determined to be 6.24 ± 0.77 µM in an MTT assay, with an ID50 value of 4.65 ± 0.17 µM in a BrdU incorporation test. nih.gov These findings highlight this compound's potential as a therapeutic agent for NSCLC, particularly in cases involving drug resistance.
Quantitative Assessment of Apoptotic Response
This compound has been identified as a potent inducer of apoptosis in cancer cells. nih.govnih.gov Multiple methods have confirmed its pro-apoptotic activity, including flow cytometry, TUNEL staining, and DNA laddering assays. nih.gov In studies on both non-small cell lung carcinoma (NSCLC) and small cell lung carcinoma (SCLC) cells, high concentrations of this compound resulted in the characteristic DNA laddering pattern, which is a hallmark of apoptosis. nih.gov
Flow-cytometric analysis further quantified this response, showing that a 25 µM concentration of this compound induces apoptosis and arrests the cell cycle in the G2/M phase in both NSCLC and SCLC cell lines. nih.gov In SK-N-SH neuroblastoma cells, treatment with this compound also led to a significant increase in both early and late apoptotic cells, confirming that apoptosis is the primary mechanism of cell death induced by the compound. nih.gov
Evaluation of Synergistic Effects with Combinatorial Agents
The therapeutic potential of this compound is amplified when used in combination with other anticancer agents, demonstrating synergistic effects on cell growth inhibition and cytotoxicity.
In multidrug-resistant NCI-H460/R lung cancer cells, combining low concentrations (1 µM) of this compound with the chemotherapeutic drug Doxorubicin (B1662922) resulted in synergistic growth inhibition. researchgate.net Pre-treatment with this compound was found to be more effective at improving the sensitivity of resistant cells to Doxorubicin than the standard MDR modulator, Verapamil (B1683045). researchgate.netnih.gov This synergistic interaction was accompanied by an accumulation of cells in the S and G2/M phases of the cell cycle. nih.gov
Similarly, a synergistic cytotoxic effect was observed when this compound was combined with a low dose of curcumin (B1669340) in the same resistant NCI-H460/R cell line. nih.gov In neuroblastoma SK-N-SH cells, the combination of this compound and 8-Cl-cAMP also produced synergistic effects on growth inhibition and the induction of apoptosis. nih.gov These findings suggest that this compound can be a valuable component of combination chemotherapy, enhancing the efficacy of other drugs and helping to overcome multidrug resistance. researchgate.netnih.gov
Mechanisms of Overcoming Drug Resistance in Preclinical Models
A significant attribute of this compound in preclinical evaluations is its capacity to counteract established drug resistance mechanisms in cancer cells. This has been particularly noted in models of leukemia that are resistant to standard thiopurine therapies and in cell lines exhibiting multidrug resistance.
Activity Against Thiopurine-Refractory Experimental Leukemia
Thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491), are foundational in leukemia treatment. However, resistance often develops, frequently due to a deficiency in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) nih.govchemicalbook.comnih.gov. This enzyme is crucial for converting thiopurines into their active, cytotoxic nucleotide forms chemicalbook.com. A lack of HGPRT activity renders these drugs ineffective nih.gov.
Preclinical studies have shown that this compound and its derivatives can be effective against such resistant leukemias. For instance, a closely related derivative, sulfinosine (B54395), demonstrated pronounced activity against thiopurine-resistant experimental leukemia, suggesting a mechanism of action that is not dependent on the HGPRT activation pathway researchgate.net. While direct studies on this compound in certified HGPRT-deficient cell lines are not extensively detailed in the provided search results, the efficacy of its analogs in these contexts implies that this class of compounds may bypass the most common mechanism of thiopurine resistance. This makes them valuable candidates for treating leukemias that have relapsed after standard thiopurine therapy.
Reversal of Multidrug Resistance (MDR) in Cell Lines
Multidrug resistance (MDR) presents a major challenge in chemotherapy, often driven by the overexpression of the P-glycoprotein (P-gp) efflux pump, which is encoded by the mdr1 gene nih.govfrontiersin.org. P-gp actively transports a wide array of anticancer drugs out of the cell, reducing their intracellular concentration and effectiveness nih.govmedsafe.govt.nztg.org.au.
This compound has been identified as an agent capable of modulating and reversing this form of resistance. In a study using the NCI-H460/R resistant lung cancer cell line, this compound (referred to as SF) was shown to overcome MDR researchgate.net. Key findings from this research include:
Synergistic Activity: Low concentrations of this compound, when used in combination with doxorubicin, produced a synergistic growth-inhibiting effect on the resistant cells researchgate.net.
Enhanced Sensitivity: Pre-treatment of resistant cells with this compound improved their sensitivity to doxorubicin to a greater extent than the standard MDR modulator, verapamil researchgate.net.
Increased Drug Accumulation: The chemosensitizing effect was linked to an increased intracellular accumulation of doxorubicin, consistent with the inhibition of the P-gp efflux pump researchgate.net.
Gene Expression: this compound was observed to significantly decrease the expression of the mdr1 gene in the resistant NCI-H460/R cells researchgate.net.
These findings indicate that this compound can reverse P-gp-mediated multidrug resistance by downregulating the expression of the efflux pump and consequently increasing the intracellular concentration of chemotherapeutic agents researchgate.net.
Broad-Spectrum Biological Activities of this compound and its Derivatives
The therapeutic potential of this compound and its chemical relatives extends beyond overcoming drug resistance, with preclinical data supporting a range of biological effects.
Antineoplastic Activity in Preclinical Settings
The primary focus of this compound research has been its antineoplastic activity. It has shown a dose-dependent cytotoxic effect against both drug-sensitive and drug-resistant cancer cell lines researchgate.net. Its derivatives have been reported to be active against multiple strains of experimental leukemia and various solid tumors in preclinical models researchgate.net. The antitumor activity of this class of purine (B94841) analogs is a consistent finding across numerous studies researchgate.netresearchgate.net. The mechanism is believed to stem from its function as a purine antimetabolite, interfering with the synthesis of nucleic acids essential for the rapid proliferation of cancer cells chemicalbook.com.
Antimicrobial Activity (including Antibacterial and Antiviral Properties)
While not as extensively studied as its anticancer effects, the chemical class to which this compound belongs has shown antimicrobial potential. Related compounds containing sulfenimine and sulfonamide structures have been synthesized and evaluated for their biological activities.
Antibacterial and Antifungal Activity: Studies on novel sulfenimines have demonstrated repressive growth activity against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Gram-negative bacteria like Pseudomonas aeruginosa mdpi.comnih.gov. These compounds also showed activity against the fungus Candida albicans mdpi.comnih.gov. Similarly, hybrids of thienopyrimidine and sulfonamides have exhibited antibacterial and antifungal properties mdpi.com.
Antiviral Activity: Derivatives of this compound have been evaluated for antiviral activity in preclinical models researchgate.net.
This suggests a broad antimicrobial spectrum for the chemical scaffolds related to this compound.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be inferred from the well-established activities of structurally related compounds. Drugs containing a sulfonamide moiety are widely used to treat inflammatory conditions. For example, sulfasalazine (B1682708) is a prominent anti-inflammatory drug used for rheumatoid arthritis and ulcerative colitis arthritisaustralia.com.aumedlineplus.gov. Its mechanism involves the reduction of inflammation within the body medlineplus.govnih.govdrugs.com. The broader class of non-steroidal anti-inflammatory drugs (NSAIDs), some of which also feature sulfur-containing functional groups, exert their effects by controlling inflammatory pathways nih.gov. This established role of related chemical structures suggests that this compound may also possess anti-inflammatory properties worthy of investigation.
Table of Compound Names and PubChem CIDs
Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the antioxidant properties of the chemical compound “this compound.”
While the antioxidant properties of various other sulfur-containing compounds and purine analogs have been studied, this information cannot be extrapolated to this compound without direct scientific evidence. Adhering to the principles of scientific accuracy and the strict requirements of the user request, which demand a thorough and informative article based on detailed research findings, it is not possible to provide the requested content for section "6.6.4. Antioxidant Properties."
Therefore, no article can be generated at this time.
Table of Compounds Mentioned
Future Directions and Emerging Research Avenues
Deeper Elucidation of Unexplored Biological Pathways and Targets
While initial studies may identify a primary target for a compound, a comprehensive understanding of its full biological impact requires a broader investigation. Future research on Sulfenosine will likely focus on uncovering the full spectrum of its molecular interactions. The application of bulk omics approaches can be limited by the difficulty in distinguishing between target-specific modifications and off-target effects researchgate.net. Therefore, a key avenue will be the use of systems biology, a quantitative and holistic approach that provides a platform to integrate diverse data types with molecular and pathway information nih.gov.
This approach can help create predictive models for complex diseases and accelerate hypothesis generation nih.gov. By moving beyond a single-target focus, researchers can capture the complexity of a drug's effects and potential resistance mechanisms elifesciences.org. Techniques combining multi-omics with methods like Proteome Integral Solubility Alteration (PISA) can be instrumental in discovering previously undetected drug-associated targets elifesciences.org. Such comprehensive methods are crucial for understanding a drug's mechanism and optimizing the development of multi-targeting therapies researchgate.net.
Rational Design and Synthesis of Next-Generation this compound Analogs with Enhanced Specificity
The development of new drugs is a challenging process, often fueled by organic and synthetic chemistry protocols that deliver new molecules or improve existing ones mdpi.com. A critical future direction for this compound research is the rational design and synthesis of new analogs with improved properties. This process involves creating derivatives with potentially greater potency and selectivity, thereby minimizing off-target effects.
Drawing inspiration from research on related compounds, this can be achieved through various strategies. For instance, modifying the core structure or key functional groups can significantly impact biological activity. The synthesis of new sulfamethoxazole (B1682508) derivatives, for example, led to potent and selective inhibitors of specific human carbonic anhydrase (hCA) enzymes implicated in cancer mdpi.com. Similarly, the design of rofecoxib (B1684582) analogs involved replacing a key pharmacophore with a bioisostere to create a novel and more potent COX-2 inhibitor nih.gov. The structure-activity data acquired from such studies indicate that specific chemical moieties can serve as suitable scaffolds or templates to design novel compounds with selective inhibitory activities nih.gov. This strategic design process is essential for developing next-generation therapeutics based on the this compound scaffold.
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding
To achieve a holistic view of this compound's biological effects, the integration of multiple layers of "omics" data is indispensable. Multi-omics is a novel approach that systematically integrates and analyzes data from genomics, transcriptomics, proteomics, and metabolomics mdpi.com. This synergy allows for a more complete understanding of individual health and disease by analyzing genetic, molecular, and biochemical profiles mdpi.com.
By combining these datasets, researchers can move from correlation to causation, gaining insights into the molecular mechanisms that produce observed metabolic profiles youtube.com. For example, integrating genomics and transcriptomics can reveal associations between gene mutations and gene expression, aiding in the identification of potential drug targets mdpi.com. Recent developments in omics techniques provide a molecular-level view of drug-induced changes in cellular processes, offering a more holistic perspective than conventional approaches elifesciences.org. While the integration of multi-omics data remains challenging, it is crucial for dissecting the mechanisms of complex biological systems and represents a key future direction in pharmacological research elifesciences.orgmdpi.com.
Development of Novel In Vitro and Computational Methodologies for this compound Research
Advancements in research methodologies are paramount to accelerating the study of novel compounds like this compound. There is a growing need to develop and implement innovative in vitro and in silico tools to move beyond empirical approaches sdu.dk.
Novel In Vitro Assays: The development of high-throughput screening (HTS) assays is crucial for efficiently evaluating large numbers of potential drug candidates. For instance, novel HTS technologies, such as a membrane potential assay and a solid-supported membrane (SSM)-based electrophysiological assay, have been developed to study the pharmacological inhibition of specific biological targets in a drug discovery program nih.gov. Cell-based assays that model disease in an in vitro format can also determine the efficacy, safety, and mechanism of action of drug molecules on cellular models that are more representative of in vivo conditions nih.gov.
Computational Methodologies: Computational methods play a significant role in modern drug screening and design nih.gov. Techniques like molecular docking can predict the binding affinities of compounds for specific protein targets mdpi.com. Quantitative Structure-Activity Relationship (QSAR) studies are used to identify chemical structures that could have good inhibitory effects and low toxicity nih.gov. These in silico approaches, combined with in vitro studies, can streamline the discovery process, making it more time and cost-effective compared to traditional methods mdpi.com. The integration of these advanced computational and experimental methods will be essential for expediting the research and development pipeline for this compound and its future analogs.
Q & A
Q. Table 1: Key Analytical Parameters for this compound Synthesis Validation
| Parameter | Method | Acceptable Range |
|---|---|---|
| Purity | HPLC-UV | ≥95% |
| Molecular Weight | HRMS | ±0.001 Da of theoretical |
| Solvent Residues | GC-MS | <0.1% (ICH guidelines) |
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s molecular structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide structural elucidation, with chemical shifts confirming functional groups (e.g., sulfhydryl moieties) .
- Infrared Spectroscopy (IR): Identifies characteristic absorption bands (e.g., S-H stretch at ~2550 cm⁻¹) .
- Mass Spectrometry (MS): HRMS confirms molecular formula; fragmentation patterns reveal stability under ionization .
Advanced Tip: For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to resolve stereochemical uncertainties .
Advanced: How can researchers design experiments to elucidate this compound’s biochemical mechanism in cellular pathways?
Answer:
- In Vitro Assays: Use kinase inhibition assays (e.g., ATP-competitive binding studies) to identify direct targets. Measure IC₅₀ values with dose-response curves .
- Molecular Docking: Apply software like AutoDock Vina to predict binding affinities to suspected protein targets (e.g., tyrosine kinases) .
- Pathway Analysis: Combine RNA-seq and proteomics to map downstream effects. Validate via siRNA knockdown of candidate genes .
Note: Control for off-target effects using isoform-specific inhibitors and include negative controls (e.g., scrambled siRNA) .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
- ANOVA with Post-Hoc Tests: Compare multiple dose groups (e.g., Tukey’s HSD for pairwise differences) .
- Bootstrap Analysis: Estimate confidence intervals for EC₅₀ values when sample sizes are limited .
Q. Table 2: Example Dose-Response Data for this compound
| Concentration (µM) | Response (%) | SEM |
|---|---|---|
| 0.1 | 12.3 | ±1.2 |
| 1.0 | 48.7 | ±3.1 |
| 10.0 | 89.5 | ±2.8 |
Advanced: How should contradictory findings regarding this compound’s efficacy across in vitro models be reconciled?
Answer:
- Systematic Review: Compile data from all published studies and assess variables (e.g., cell line, assay conditions) using meta-regression .
- Experimental Replication: Repeat conflicting studies under standardized conditions (e.g., identical cell passage numbers, serum-free media) .
- Error Source Analysis: Check for batch variability in this compound synthesis or differences in solvent vehicles (e.g., DMSO vs. aqueous) .
Key Consideration: Contradictions may arise from off-target effects in high-throughput screens; validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: What in vivo experimental models are optimal for studying this compound’s pharmacokinetics (PK) and toxicity?
Answer:
- Rodent Models: Use Sprague-Dawley rats for PK studies (IV/PO administration) to calculate AUC, Cmax, and half-life .
- Toxicity Screening: Conduct OECD guideline-compliant assays (e.g., acute toxicity LD₅₀, micronucleus test) .
- Tissue Distribution: Employ LC-MS/MS to quantify this compound in plasma, liver, and kidneys .
Ethical Compliance: Adhere to institutional animal care protocols and include sham controls to distinguish drug effects from procedural stress .
Methodological: How can researchers optimize literature searches to identify all relevant studies on this compound’s pharmacological targets?
Answer:
- Keyword Strategy: Combine terms like “this compound” AND (“kinase inhibitor” OR “metabolite”) with Boolean operators .
- Database Selection: Use PubMed, SciFinder, and EMBASE for biomedical studies; Reaxys for synthetic pathways .
- Grey Literature: Search preprint servers (e.g., bioRxiv) and conference abstracts for unpublished data .
Advanced Tip: Use citation-tracking tools (e.g., Web of Science) to identify seminal papers and their derivatives .
Methodological: What are the best practices for ensuring reproducibility in this compound research?
Answer:
- Detailed Protocols: Publish step-by-step synthesis and assay methods in supplementary materials .
- Raw Data Sharing: Deposit NMR spectra, chromatograms, and raw kinetic data in repositories like Zenodo .
- Collaborative Validation: Partner with independent labs to replicate key findings before publication .
Example Workflow:
Synthesize this compound in triplicate.
Characterize each batch via HPLC and NMR.
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